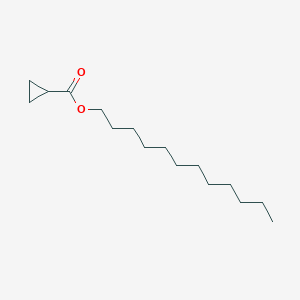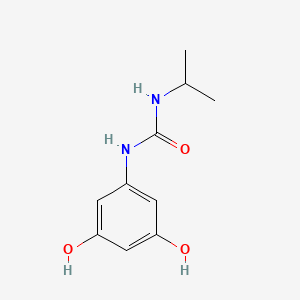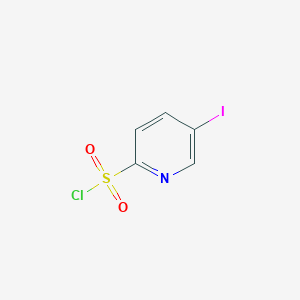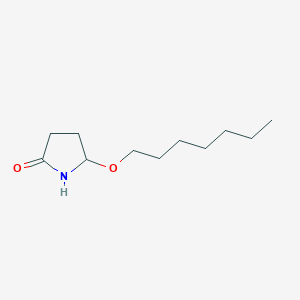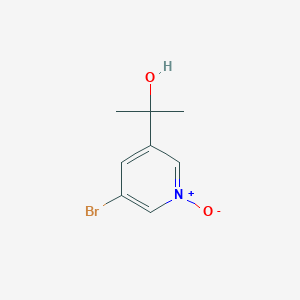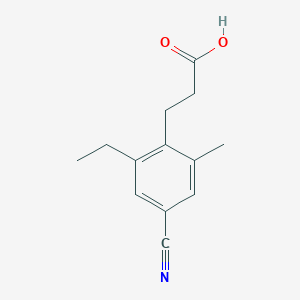
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid
Overview
Description
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with cyano, ethyl, and methyl groups, along with a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Substitution of the amino group with a cyano group.
Alkylation: Introduction of ethyl and methyl groups to the phenyl ring.
Carboxylation: Formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Exploration as a pharmaceutical agent.
Industry: Use in the production of materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The cyano group could play a role in binding interactions, while the propionic acid moiety might influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyano-2-methyl-phenyl)-propionic acid
- 3-(4-Cyano-2-ethyl-phenyl)-propionic acid
- 3-(4-Cyano-6-methyl-phenyl)-propionic acid
Uniqueness
The unique combination of cyano, ethyl, and methyl groups on the phenyl ring, along with the propionic acid moiety, might confer distinct chemical properties, such as reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-cyano-2-ethyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
NDNCVJWDYARBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C#N)C)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
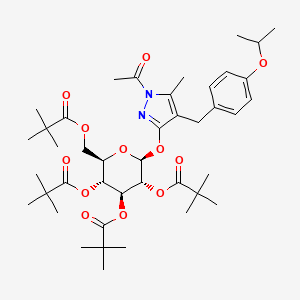
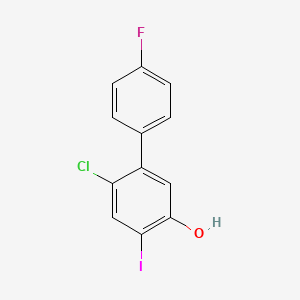
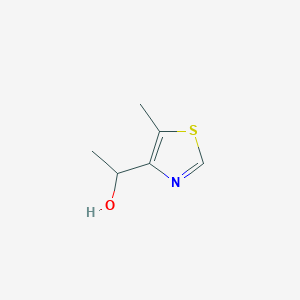
![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)
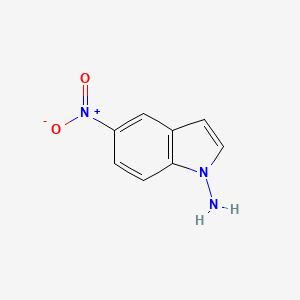
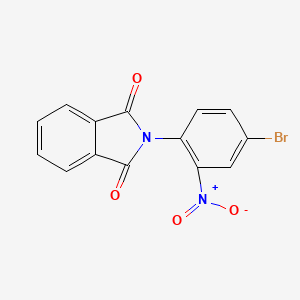
![[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol](/img/structure/B8395323.png)
![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)
